Foreword: The Imperative of Structural Certainty
Foreword: The Imperative of Structural Certainty
An In-Depth Technical Guide to the Structure Elucidation of 4-Isopropylpiperidin-4-ol
In the landscape of drug discovery and chemical synthesis, the piperidine scaffold is a cornerstone, forming the structural basis of numerous pharmaceuticals and bioactive molecules. The seemingly subtle addition of functional groups, such as the isopropyl and hydroxyl moieties in 4-Isopropylpiperidin-4-ol, can profoundly alter a molecule's physicochemical properties, biological activity, and metabolic fate. Therefore, unambiguous structural elucidation is not merely an academic exercise; it is a fundamental prerequisite for advancing research, ensuring reproducibility, and meeting stringent regulatory standards. This guide provides a holistic, multi-technique framework for the definitive characterization of 4-Isopropylpiperidin-4-ol, moving beyond procedural steps to explain the strategic rationale behind the analytical workflow.
Foundational Profile of 4-Isopropylpiperidin-4-ol
Before delving into complex spectral analysis, a foundational understanding of the target molecule is essential. This initial data provides the theoretical framework upon which all subsequent experimental evidence is built.
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Molecular Formula: C₈H₁₇NO[1]
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Molecular Weight: 143.23 g/mol [1]
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CAS Number: 553631-46-2
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Canonical SMILES: CC(C)C1(CCNCC1)O
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| LogP (Octanol/Water Partition Coeff.) | 1.642 | Cheméo[2] |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | ChemScene |
| Hydrogen Bond Donors | 2 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Rotatable Bonds | 1 | ChemScene |
These predicted values suggest a moderately lipophilic compound with the capacity for hydrogen bonding, properties that are critical for designing chromatographic methods and predicting its behavior in biological systems.
The Core of Elucidation: A Multi-Modal Spectroscopic Approach
No single analytical technique can provide absolute structural proof. True confidence is achieved through the convergence of evidence from orthogonal methods. Our strategy integrates Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Figure 1: A high-level overview of the integrated analytical workflow for structure elucidation.
Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Blueprint
Principle & Rationale: Mass spectrometry is the first line of inquiry, providing the most direct measurement of a molecule's mass. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can confirm the elemental composition derived from the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) induces fragmentation, which provides a "blueprint" of the molecule's substructures. For piperidine alkaloids, fragmentation analysis is a powerful tool for characterization.[3][4]
Expected Results:
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Molecular Ion: Using electrospray ionization in positive mode (ESI+), we expect to observe the protonated molecule, [M+H]⁺, at m/z 144.24.
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Key Fragments: A primary and highly diagnostic fragmentation pathway for alcohols is the neutral loss of water (H₂O, 18 Da).[3] We anticipate a prominent fragment ion at m/z 126.23, corresponding to the [M+H-H₂O]⁺ species. Further fragmentation may involve the loss of the isopropyl group.
Figure 2: Predicted primary fragmentation pathway for 4-Isopropylpiperidin-4-ol in ESI-MS/MS.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
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Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of methanol (HPLC grade) to create a 1 mg/mL stock solution. Further dilute to 1 µg/mL using a 50:50 mixture of water and methanol with 0.1% formic acid. The acid ensures efficient protonation for ESI+ mode.
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Chromatographic Separation (Optional but Recommended):
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System: A high-performance liquid chromatography (HPLC) system coupled to the mass spectrometer.[5][6]
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
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Flow Rate: 0.4 mL/min.
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-
Mass Spectrometer Conditions (ESI+):
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Ion Source: Electrospray Ionization (ESI), positive mode.
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Scan Range: m/z 50-500.
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Capillary Voltage: 3.5 kV.
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Gas Temperature: 325°C.
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MS/MS: Perform data-dependent acquisition, selecting the most intense ion from the full scan (expecting m/z 144) for collision-induced dissociation (CID) with nitrogen gas.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Atomic Skeleton
Principle & Rationale: NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule in solution. It probes the magnetic properties of atomic nuclei (¹H and ¹³C), providing detailed information about the chemical environment, proximity, and bonding of atoms. For piperidine derivatives, NMR can also offer insights into the ring's preferred conformation.[7][8]
¹H NMR: Mapping the Proton Environment
Expected Results: Based on the structure, we can predict the signals for each unique proton.
Table 2: Predicted ¹H NMR Signals for 4-Isopropylpiperidin-4-ol (in CDCl₃)
| Protons | Environment | Predicted Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| H-a | Isopropyl CH₃ | ~0.9 | Doublet (d) | 6H |
| H-b | Piperidine CH₂ (C3, C5) | ~1.5-1.7 | Multiplet (m) | 4H |
| H-c | Isopropyl CH | ~1.8-2.0 | Septet (sept) | 1H |
| H-d | Piperidine CH₂ (C2, C6) | ~2.7-2.9 | Multiplet (m) | 4H |
| H-e | NH | Variable, ~1.5-3.0 | Broad Singlet (br s) | 1H |
| H-f | OH | Variable, ~1.5-3.0 | Broad Singlet (br s) | 1H |
Causality: The protons on C2 and C6 (H-d) are adjacent to the electron-withdrawing nitrogen atom, causing them to be "deshielded" and appear at a higher chemical shift (downfield) compared to the protons on C3 and C5 (H-b).[9] The isopropyl methyl protons (H-a) are split into a doublet by the single neighboring methine proton (H-c), which in turn is split into a septet by the six equivalent methyl protons. The OH and NH signals are often broad due to chemical exchange and their chemical shift is highly dependent on solvent and concentration. A D₂O shake experiment would confirm their assignment, as these labile protons would be replaced by deuterium and their signals would disappear.
¹³C NMR: Counting the Carbon Atoms
Expected Results: The structure has 8 carbon atoms, but due to molecular symmetry (the two isopropyl methyls are equivalent, as are the pairs of piperidine carbons C2/C6 and C3/C5), we expect to see 5 distinct signals in the ¹³C NMR spectrum.
Table 3: Predicted ¹³C NMR Signals for 4-Isopropylpiperidin-4-ol
| Carbon | Environment | Predicted Shift (δ, ppm) |
|---|---|---|
| C-a | Isopropyl C H₃ | ~17 |
| C-c | Isopropyl C H | ~36 |
| C-b | Piperidine C H₂ (C3, C5) | ~38 |
| C-d | Piperidine C H₂ (C2, C6) | ~45 |
| C-4 | Quaternary C -OH | ~70 |
Causality: The carbon atom bonded to the electronegative oxygen (C-4) is the most deshielded and appears furthest downfield.[10] The carbons adjacent to the nitrogen (C-d) are also deshielded relative to other aliphatic carbons.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
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Acquisition:
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Instrument: A 400 MHz (or higher) NMR spectrometer.
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Experiments:
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Standard ¹H acquisition.
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Standard ¹³C acquisition (proton-decoupled).
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2D COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations. This is critical to confirm that the isopropyl methine proton is coupled to the methyl protons, and to trace the connectivity through the piperidine ring.
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2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon signal, confirming the assignments made in Tables 2 and 3.
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Figure 3: Key ¹H-¹H COSY correlations expected for 4-Isopropylpiperidin-4-ol.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Principle & Rationale: IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent and rapid technique for confirming their presence.[11]
Expected Results: The key is to identify the stretches associated with the O-H (alcohol) and N-H (secondary amine) groups.
Table 4: Predicted IR Absorption Bands for 4-Isopropylpiperidin-4-ol
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| O-H (Alcohol) | Stretch | 3200 - 3500 | Strong, Broad |
| N-H (Amine) | Stretch | 3300 - 3500 | Medium, may overlap with O-H |
| C-H (Aliphatic) | Stretch | 2850 - 2970 | Strong, Sharp |
| C-O (Alcohol) | Stretch | 1050 - 1150 | Medium-Strong |
Causality: The broadness of the O-H stretching band is due to hydrogen bonding between molecules. The C-H stretching region will show sharp, intense peaks characteristic of the sp³-hybridized carbons in the structure. The presence of these key bands provides strong, self-validating evidence for the proposed functional groups.[12]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact. This method is fast and requires minimal sample preparation.
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Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
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Collect the sample spectrum.
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The instrument software will automatically ratio the sample spectrum against the background.
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Scan Range: 4000 - 400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.
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Conclusion: A Triangulated Approach to Structural Certainty
The structural elucidation of 4-Isopropylpiperidin-4-ol is a clear demonstration of the power of a modern, multi-technique analytical strategy. Mass spectrometry confirms the molecular weight (m/z 144 for [M+H]⁺) and provides a predictable fragmentation pattern (loss of water). Infrared spectroscopy offers rapid and definitive evidence of the key alcohol and amine functional groups. Finally, and most powerfully, 1D and 2D NMR spectroscopy meticulously piece together the atomic framework, confirming the connectivity of the isopropyl group and the piperidine ring. The convergence of data from these three orthogonal techniques provides an unassailable, self-validating confirmation of the structure, establishing the necessary foundation for any further research or development involving this important chemical entity.
References
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Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group. Available from: [Link]
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Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. SciELO. Available from: [Link]
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SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review) | Request PDF. ResearchGate. Available from: [Link]
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